Hematoporphyrin dihydrochloride
Overview
Description
Hematoporphyrin dihydrochloride (HPD) is a derivative of hematoporphyrin, a naturally occurring porphyrin pigment found in red blood cells. It is an organic compound with a molecular weight of 714.9 g/mol. It is an amphiphilic compound, meaning it is both hydrophobic and hydrophilic, and is soluble in aqueous solutions. In the laboratory, HPD is used as a photosensitizer in photodynamic therapy (PDT) and is also used in many scientific research applications.
Scientific Research Applications
Photodynamic Therapy (PDT)
Hematoporphyrin dihydrochloride is used as a photosensitizer in photodynamic therapy. This treatment involves the administration of a photosensitizing agent, followed by irradiation at a wavelength corresponding to an absorption band of the agent . PDT is used to treat various cancers and is being explored for other diseases like dermatology, cardiovascular issues, and ophthalmology .
Cancer Detection and Treatment
The application of hematoporphyrin dihydrochloride in cancer treatment dates back to when its fluorescence properties were used for detecting malignant lesions . It has been demonstrated that porphyrin-type compounds can localize and fight cancer malignancies effectively.
Antidepressant and Antipsychotic Applications
Historically, hematoporphyrin has been used as an antidepressant and antipsychotic since the 1920s . Its efficacy in these applications would be an interesting area for further research.
Analytical Chemistry
In analytical chemistry, Hematoporphyrin dihydrochloride can be analyzed using ultrahigh performance liquid chromatography coupled with electro spray ionization-mass spectrometry (UHPLC-ESI-MS), which represents an advanced application in chemical analysis .
Mechanism of Action
Target of Action
Hematoporphyrin dihydrochloride, also known as Hemoporfin , is a porphyrin derivative that primarily targets tumor tissues . It is used as a photosensitizer in photodynamic therapy (PDT) . The compound’s primary targets are the cellular targets within the tumor tissue .
Mode of Action
The mode of action of Hematoporphyrin dihydrochloride involves several steps. First, it is transported to the tumor tissue via the serum . Once localized and retained in the tumor tissue, it generates singlet molecular oxygen (Δ) when exposed to visible light . This singlet molecular oxygen then attacks the cellular targets within the tumor tissue .
Biochemical Pathways
The biochemical pathway primarily affected by Hematoporphyrin dihydrochloride is the photodynamic therapy (PDT) pathway . The generation of singlet molecular oxygen (Δ) by the action of visible light is a key step in this pathway . The singlet molecular oxygen then interacts with the cellular targets, leading to downstream effects such as cell death .
Pharmacokinetics
The pharmacokinetics of Hematoporphyrin dihydrochloride have been studied in healthy Chinese volunteers . The compound was found to have a short half-life, with values of 1.26 h, 1.31 h, and 1.70 h for doses of 2.5, 5, and 7.5 mg/kg, respectively . The maximum concentration (Cmax) and the area under the curve (AUC) increased with dose for intravenous single-dose administration . The compound was rapidly cleared from the blood, ensuring a short light-avoidance period .
Result of Action
The primary result of Hematoporphyrin dihydrochloride’s action is the induction of apoptosis in tumor cells . When exposed to red light, it can decrease tumor growth in vivo . It induces morphological changes in U87 cells, including shrinking and fragmentation .
Action Environment
The action of Hematoporphyrin dihydrochloride is influenced by environmental factors such as light. As a photosensitizer, its efficacy is dependent on exposure to visible light
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQOXSHARXAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin dihydrochloride | |
CAS RN |
17696-69-4 | |
Record name | Hematoporphyrin dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Haematoporphyrin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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